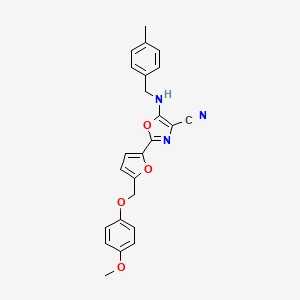
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methylbenzyl)amino)oxazole-4-carbonitrile (CAS Number: 941969-08-0) is a complex organic molecule that belongs to the oxazole class. Its unique structural features, including a furan ring, oxazole ring, and various functional groups, make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 941969-08-0 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, it has been shown to inhibit the growth of A-549 lung cancer cells and other cancer types, suggesting potential as an anticancer agent .
- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses. In vitro studies have shown that it can inhibit the proliferation of human peripheral blood lymphocytes and reduce the production of pro-inflammatory cytokines such as TNF-α, indicating its potential use in treating autoimmune disorders .
- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, particularly against human herpes virus type-1 (HHV-1). This antiviral activity is attributed to its effects on cellular signaling pathways involved in viral replication .
The biological effects of this compound are likely mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation and immune response modulation. This inhibition can lead to altered signaling pathways that promote apoptosis in cancer cells or suppress inflammatory responses .
- Receptor Interaction : Its unique structure allows for binding to various receptors, potentially influencing downstream signaling cascades that regulate cell growth and immune function .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of the compound on different cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The results showed IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong anticancer activity.
Case Study 2: Immunomodulation
In another investigation, human whole blood cultures treated with the compound exhibited reduced proliferation in response to phytohemagglutinin A and lipopolysaccharide stimuli. This suggests a potential application in conditions characterized by excessive immune activation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor Activity | Immunomodulatory Effects | Antiviral Activity |
|---|---|---|---|
| 5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile | Moderate | Low | None |
| 5-(Benzylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile | Low | Moderate | None |
| This compound | High | High | Moderate |
Propiedades
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-3-5-17(6-4-16)14-26-23-21(13-25)27-24(31-23)22-12-11-20(30-22)15-29-19-9-7-18(28-2)8-10-19/h3-12,26H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMNHQBCHUKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














